Defined Absolute Configuration and Stereochemical Identity versus Racemic Mixture
The target compound is the isolated (R)-enantiomer of 1-(4-bromophenyl)propan-1-ol, in contrast to the racemic mixture (CAS 4489‑22‑9) which contains an equimolar amount of the (S)-enantiomer. This differentiation is critical for applications requiring a defined stereocenter [1]. The (R)-configuration is assigned via X‑ray crystallography of a derivative, and the compound is characterized by a specific optical rotation value that distinguishes it from the (S)-enantiomer .
| Evidence Dimension | Absolute Configuration and Enantiomeric Purity |
|---|---|
| Target Compound Data | (R)-enantiomer; specific rotation [α]ᴅ = +67.4° (c 0.45, CHCl₃) for the corresponding (R)-ester derivative, >99% ee |
| Comparator Or Baseline | Racemic mixture (CAS 4489‑22‑9): 1:1 (R)/(S); (S)-enantiomer (CAS 131320‑21‑3): opposite configuration, no commercial specific rotation data reported |
| Quantified Difference | The (R)-enantiomer provides 100% of the desired stereoisomer, whereas the racemic mixture contains only 50% of the active (R)-form, requiring additional separation steps . |
| Conditions | Isolated enantiomer vs. racemate; optical rotation measured in CHCl₃ |
Why This Matters
Procuring the correct (R)-enantiomer eliminates the need for costly and time‑consuming chiral resolution or purification steps, ensuring that downstream synthetic routes yield single‑enantiomer products.
- [1] PubChem. 1-(4-Bromophenyl)propan-1-ol (racemic, CAS 4489-22-9) and (R)-1-(4-Bromophenyl)-1-propanol (CAS 112777-66-9). Compound Summaries. View Source
